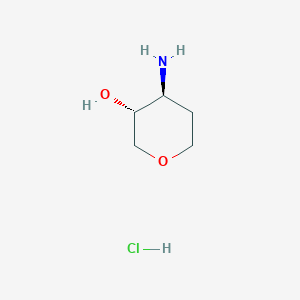

(3R,4S)-4-aminooxan-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4S)-4-aminooxan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXXMEFWSWRREY-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215941-06-3 | |

| Record name | rac-(3R,4S)-4-aminooxan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R,4S)-4-aminooxan-3-ol hydrochloride CAS number 1096594-11-4

An In-Depth Technical Guide to (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS 1096594-11-4): A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a stereochemically defined heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a chiral building block, it provides a valuable scaffold for the synthesis of complex, biologically active molecules. The inherent three-dimensionality of its saturated tetrahydropyran (oxan) ring system, combined with the specific trans orientation of its amino and hydroxyl functional groups, makes it a powerful tool for navigating the chemical space of modern drug targets. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the molecule's fundamental properties, its strategic importance in medicinal chemistry, practical guidance on quality control, and its potential applications in the synthesis of next-generation therapeutics.

Molecular Profile and Physicochemical Properties

A thorough understanding of a building block's fundamental characteristics is the bedrock of its effective application in synthesis. This section details the identity, structure, and essential properties of this compound.

Chemical Identity and Stereochemistry

The compound, registered under CAS number 1096594-11-4, is the hydrochloride salt of (3R,4S)-4-aminooxan-3-ol.[1][2] The nomenclature precisely defines its structure:

-

Oxan: A six-membered heterocyclic ring containing one oxygen atom, also known as tetrahydropyran (THP).

-

-3-ol & -4-amino: A hydroxyl group is located at the 3-position and an amino group at the 4-position of the ring.

-

(3R,4S): This designates the absolute stereochemistry at the two chiral centers. This specific configuration results in a trans relationship between the hydroxyl and amino groups, where they reside on opposite faces of the ring, typically with one in an axial and one in an equatorial position in the stable chair conformation.

The defined stereochemistry is paramount. Biological systems are chiral, and the specific three-dimensional arrangement of functional groups dictates how a molecule interacts with its target, such as an enzyme's active site or a cell surface receptor. Employing a building block with pre-defined stereocenters like (3R,4S)-4-aminooxan-3-ol is a cornerstone of modern asymmetric synthesis, preventing the formation of undesired stereoisomers that may be inactive or cause off-target effects.[3][4]

Caption: 2D and 3D chair representations of the core amine structure.

Physicochemical Data

The reliable use of any chemical reagent hinges on accurate physical and chemical data. Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1096594-11-4 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][5] |

| Molecular Weight | 153.61 g/mol | [1][5] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage Conditions | Store in a dry, sealed container at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1][2] |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is intended for research and development purposes only and is not for direct human use.[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Strategic Importance in Medicinal Chemistry

The value of this compound extends beyond its basic properties; its structure is strategically significant in the context of contemporary drug design.

The Tetrahydropyran Ring: A Privileged Scaffold

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets.[6] The tetrahydropyran ring is one such scaffold, frequently found in natural products and FDA-approved drugs.[7][8] Its utility stems from several key features:

-

Improved Physicochemical Properties: The oxygen atom can act as a hydrogen bond acceptor, often improving the solubility and metabolic stability of a molecule compared to a purely carbocyclic analogue.

-

sp³-Rich Three-Dimensionality: Modern drug discovery increasingly favors molecules with higher three-dimensional character (sp³-richness) over flat, aromatic systems.[9] These 3D structures can form more specific and intricate interactions with protein targets, leading to higher potency and selectivity.

-

Bioisosteric Replacement: The THP ring can serve as a bioisostere for other cyclic systems, allowing chemists to modulate a drug candidate's properties while maintaining its core binding interactions.

A Precisely Functionalized Intermediate

The true power of this building block lies in its defined stereochemistry and orthogonal functional groups (amine and alcohol). This pre-packaged chirality simplifies the synthesis of complex targets. A prominent example of the utility of this core structure is found in the development of advanced aminopurine compounds for cancer therapy, where a closely related (3S,4R)-3-fluorooxan-4-yl moiety is a key component.[10] This demonstrates the direct relevance of the amino-oxanol scaffold in the synthesis of high-value, biologically active agents, particularly within the domain of kinase inhibitors.[11] The amine can be readily derivatized via amide bond formation, reductive amination, or nucleophilic substitution, while the alcohol can be functionalized through etherification, esterification, or used to direct further reactions.

Synthesis and Quality Control Workflow

While specific, scalable syntheses for CAS 1096594-11-4 are proprietary to chemical suppliers, its structure is accessible through established asymmetric synthesis methodologies. For the end-user, the more critical task is the verification of identity, purity, and stereochemical integrity upon receipt.

Conceptual Synthetic Pathways

The synthesis of such a molecule requires precise control over stereochemistry. Plausible strategies that a synthetic chemist would consider include:

-

Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a carbohydrate derivative, where the required stereocenters are already established.

-

Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of an allylic alcohol, followed by regioselective opening of the epoxide with an amine source and subsequent cyclization to form the tetrahydropyran ring.

-

Prins-Ritter Cyclization: An acid-catalyzed cyclization of a homoallylic alcohol with a nitrile, which can form a 4-amido-substituted tetrahydropyran that can be subsequently hydrolyzed to the desired amino alcohol.[9]

Caption: A generalized workflow for the asymmetric synthesis of the target molecule.

Protocol: A Self-Validating Quality Control System

For a researcher using this building block, confirming its quality is non-negotiable. The following step-by-step workflow constitutes a robust, self-validating system to ensure the material meets specifications before its inclusion in a synthetic campaign.

Objective: To confirm the identity, purity, and structural integrity of a supplied sample of this compound.

Methodology:

-

Step 1: Physical and Solubility Assessment

-

Visually inspect the material. It should be a white to off-white crystalline solid, free of discoloration or foreign matter.[2]

-

Assess solubility in common laboratory solvents. It is expected to be soluble in water and polar organic solvents like methanol or DMSO. Note the results.

-

-

Step 2: Purity Analysis via HPLC

-

Rationale: To determine the purity of the sample by separating the main component from any potential impurities.

-

System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: 210 nm (as the molecule lacks a strong chromophore).

-

Procedure:

-

Prepare a standard solution of the sample at ~1 mg/mL in water or methanol.

-

Inject 5-10 µL onto the column.

-

Run the gradient method.

-

-

Validation: A successful run will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should be ≥97%.[1]

-

-

Step 3: Identity Confirmation via LC-MS

-

Rationale: To confirm the molecular weight of the parent amine.

-

System: An HPLC system coupled to a mass spectrometer (LC-MS).

-

Procedure: Use the same HPLC conditions as Step 2, directing the eluent into the mass spectrometer.

-

Validation: In positive ion mode, the mass spectrum should show a prominent peak at an m/z (mass-to-charge ratio) corresponding to the protonated parent amine [M+H]⁺.

-

Calculated Mass (C₅H₁₁NO₂): 117.08

-

Expected [M+H]⁺: ~118.09

-

-

-

Step 4: Structural Verification via ¹H NMR

-

Rationale: To confirm the chemical structure and provide evidence for the trans stereochemistry.

-

Solvent: D₂O or DMSO-d₆.

-

Procedure: Acquire a proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

-

Validation: The spectrum should be clean and consistent with the structure. Critically, the coupling constants (J-values) between the protons at the C3 and C4 positions (H-3 and H-4) are indicative of their dihedral angle. For a trans diaxial relationship in a chair conformation, a large coupling constant (typically J = 8-12 Hz) is expected. A smaller coupling constant would suggest a different stereoisomer.

-

Caption: A robust workflow for the quality control validation of the building block.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for the synthesis of sophisticated molecular architectures. Its well-defined stereochemistry and sp³-rich core align perfectly with the current trajectory of drug discovery, which prioritizes selectivity, potency, and novel chemical space.[9][12] As researchers continue to tackle increasingly complex biological targets, from kinases in oncology to enzymes in neurodegenerative disease, the demand for high-quality, stereochemically pure building blocks will only intensify. This compound is poised to be a valuable component in the synthetic chemist's toolbox, facilitating the creation of the innovative medicines of tomorrow.

References

- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

LookChem. (n.d.). (3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8. Retrieved from [Link]

-

PubChem. (n.d.). (3R,4R)-4-Aminooxolan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific. (n.d.). (3R,4R)-4-Aminooxan-3-ol hydrochloride | 1523530-38-2. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

-

Khdour, F., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977-36999. [Link]

-

National Center for Biotechnology Information. (2017). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. [Link]

-

MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(15), 4987. [Link]

-

LibreTexts Chemistry. (2020). Chapter 4 Stereochemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 1.7: Structure and Bonding - Stereochemistry. Retrieved from [Link]

Sources

- 1. CAS 1096594-11-4 | this compound - Synblock [synblock.com]

- 2. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride | 1096594-11-4 [chemicalbook.com]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 8. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride | 219310-10-8 | Benchchem [benchchem.com]

Synthesis of (3R,4S)-4-aminooxan-3-ol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route to produce (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS 1096594-11-4), a chiral aminotetrahydropyran derivative of significant interest in medicinal chemistry. The described strategy emphasizes stereochemical control to achieve the desired trans relationship between the hydroxyl and amino functionalities on the oxane ring. This document details the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the selection of reagents and reaction conditions, grounded in established methodologies for the synthesis of vicinal amino alcohols and substituted tetrahydropyrans.

Introduction: The Significance of Chiral Aminotetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, frequently appearing in a wide array of natural products and pharmaceuticals. Its three-dimensional structure provides a desirable conformational rigidity that can enhance binding to biological targets. The introduction of stereochemically defined functional groups, such as amino and hydroxyl moieties, further expands the chemical space for developing novel therapeutic agents. Specifically, vicinal amino alcohols like (3R,4S)-4-aminooxan-3-ol are key building blocks in the synthesis of complex molecules where precise spatial arrangement is critical for biological activity. The target molecule, with its defined (3R,4S) stereochemistry, presents a unique scaffold for elaboration in various drug development programs.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound necessitates a strategy that allows for the diastereoselective installation of the hydroxyl and amino groups in a trans configuration. A logical retrosynthetic approach points to a key intermediate, a protected 3,4-epoxy-tetrahydropyran. The ring-opening of this epoxide with a nitrogen nucleophile is a well-established method for the synthesis of trans-vicinal amino alcohols, proceeding via an SN2 mechanism with inversion of stereochemistry at the site of nucleophilic attack.

The overall synthetic strategy can be visualized as follows:

Unveiling the Enigmatic Mechanism of (3R,4S)-4-aminooxan-3-ol hydrochloride: A Technical Guide to Target Identification and Pathway Elucidation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive, in-depth technical guide on the elucidation of the mechanism of action for the novel small molecule, (3R,4S)-4-aminooxan-3-ol hydrochloride. In the absence of established pharmacological data, this whitepaper outlines a structured, hypothesis-driven approach, grounded in established scientific principles, to systematically identify its molecular target(s) and delineate the associated signaling pathways. This guide is intended to serve as a foundational framework for researchers initiating the pharmacological characterization of this and other novel chemical entities.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a synthetic small molecule characterized by a saturated six-membered oxane ring bearing both an amino and a hydroxyl group in a specific stereochemical configuration. Its chemical structure, presented in Table 1, suggests potential for interactions with a variety of biological targets due to the presence of key hydrogen bond donors and acceptors, as well as its chiral nature which can confer target specificity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1096594-11-4 | [1] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| Structure | A six-membered saturated ring containing one oxygen atom (oxane), substituted with an amino group at position 4 and a hydroxyl group at position 3, with a specific (3R,4S) stereochemistry. It is supplied as a hydrochloride salt. | Inferred from name |

The cyclic amino alcohol scaffold is a privileged structure in medicinal chemistry, found in a range of bioactive molecules with diverse therapeutic applications.[2][3] Given the novelty of this compound, its mechanism of action remains uncharacterized. This guide puts forth a strategic, multi-pronged approach to de-orphanize this compound, moving from broad, unbiased screening to focused, hypothesis-driven validation.

Postulating a Mechanistic Hypothesis: A Chemocentric Approach

The chemical architecture of this compound provides the initial clues for formulating a testable hypothesis regarding its biological activity. The presence of the amino and hydroxyl groups in a constrained cyclic system suggests potential interactions with targets that recognize such polar functionalities, including:

-

Enzymes: The molecule could act as a substrate mimic or an inhibitor, binding to the active site of enzymes such as kinases, phosphatases, or glycosidases, where interactions with hydroxyl and amino groups are critical for substrate recognition and catalysis.

-

G-Protein Coupled Receptors (GPCRs): The amine group could interact with the conserved aspartate residue in the third transmembrane domain of many aminergic GPCRs, while the hydroxyl group could form additional hydrogen bonds within the ligand-binding pocket.

-

Ion Channels: The charged amine at physiological pH could interact with negatively charged residues in the pore or gating domains of various ion channels, potentially modulating their activity.

Given the structural similarities to certain classes of enzyme inhibitors and receptor ligands, a primary hypothesis is that This compound acts as a modulator of a specific enzyme or receptor involved in a key cellular signaling pathway. The initial phase of investigation will, therefore, focus on broadly screening for interactions with major druggable target classes.

Phase 1: Unbiased Target Identification

The initial phase of the investigation will employ a combination of in silico and in vitro screening methodologies to identify potential biological targets in an unbiased manner. This approach casts a wide net to capture a broad range of potential interactions.

In Silico Target Prediction

Computational methods will be utilized to predict potential targets based on the ligand's structure.[4][5] This is a time- and cost-effective first step to prioritize subsequent experimental validation.

Workflow for In Silico Target Prediction:

Caption: Workflow for in silico target prediction of this compound.

Protocol for In Silico Target Prediction:

-

Ligand Preparation: The 3D structure of (3R,4S)-4-aminooxan-3-ol will be generated and energy-minimized using computational chemistry software (e.g., Schrödinger Maestro, MOE).

-

Pharmacophore Modeling: A pharmacophore model will be generated based on the key chemical features of the molecule (hydrogen bond donors, acceptors, positive ionizable). This model will be used to screen 3D databases of protein structures (e.g., PDB, AlphaFold Database) to identify proteins with complementary binding sites.

-

Shape-based Screening: The 3D shape of the molecule will be used to screen databases of known ligands with biological activity (e.g., ChEMBL) to identify compounds with similar shapes and, by extension, potentially similar targets.

-

Reverse Docking: The ligand will be docked against a large panel of crystal structures of druggable proteins to predict potential binding poses and estimate binding affinities.

-

Target Prioritization: The outputs from these methods will be integrated, and the predicted targets will be ranked based on the convergence of predictions and their biological plausibility.

Broad In Vitro Profiling

Parallel to the in silico efforts, the compound will be submitted for broad in vitro pharmacological profiling against a panel of common drug targets. This provides direct experimental evidence of interaction.

Table 2: Recommended In Vitro Target Profiling Panel

| Target Class | Assay Type | Rationale |

| GPCRs | Radioligand Binding Assays | To identify interactions with a wide range of receptors. |

| Kinases | Enzymatic Activity Assays | To screen for inhibitory or activating effects on a diverse panel of kinases. |

| Ion Channels | Electrophysiology or Flux Assays | To assess modulation of channel activity. |

| Phosphatases | Enzymatic Activity Assays | To identify potential inhibitory or activating effects. |

| Proteases | Enzymatic Activity Assays | To screen for inhibitory activity against key protease families. |

Phase 2: Hypothesis-Driven Target Validation and Pathway Analysis

The prioritized targets from Phase 1 will be subjected to rigorous validation to confirm direct interaction and functional consequences.

Direct Target Engagement Assays

Confirmation of a direct physical interaction between this compound and the putative target protein is crucial.

Protocol for Surface Plasmon Resonance (SPR) Assay:

-

Protein Immobilization: The purified recombinant target protein will be immobilized on a sensor chip.

-

Ligand Binding: A series of concentrations of this compound will be flowed over the chip surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound ligand, will be measured in real-time.

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants will be determined, and the equilibrium dissociation constant (KD) will be calculated to quantify binding affinity.

Cellular Functional Assays

Once direct binding is confirmed, the functional consequence of this interaction in a cellular context must be established. The choice of assay will be dependent on the nature of the validated target.

Example Workflow for a Validated Kinase Target:

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Studies on the derivatives of aminoalcohols. III. On the synthesis and pharmacology of cyclic compounds containing two hetero atoms (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of (3R,4S)-4-aminooxan-3-ol Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Spectroscopic Characterization in Pharmaceutical Development

In the landscape of modern drug discovery and development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. For chiral molecules such as (3R,4S)-4-aminooxan-3-ol hydrochloride, a key building block in the synthesis of various therapeutic agents, a thorough understanding of its three-dimensional structure and purity is paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and indispensable toolkit for this purpose.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. Moving beyond a mere presentation of data, this document, designed for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices and the logic of spectral interpretation. By grounding our analysis in established scientific principles and providing detailed, self-validating protocols, we aim to equip the reader with the expertise to confidently characterize this and similar molecules.

This compound, with the chemical formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol , presents a unique spectroscopic fingerprint due to its stereochemistry and the presence of hydroxyl, amino, and oxane functional groups.[1] The hydrochloride salt form further influences its physical and spectroscopic properties. This guide will systematically dissect the expected NMR, IR, and MS data, providing a robust framework for its identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

Experimental Protocol: A Rationale-Driven Approach

The acquisition of high-quality NMR spectra is critically dependent on the careful selection of experimental parameters. The following protocol is designed to be a self-validating system, ensuring reproducible and reliable results.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

-

Causality: D₂O is an excellent choice for amine hydrochlorides as it readily dissolves the salt and allows for the exchange of labile protons (O-H and N-H), which can simplify the spectrum. CD₃OD can also be used and may provide sharper signals for the non-labile protons.

-

-

Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for CD₃OD.

-

Causality: An internal standard provides a reference point (0 ppm) for the chemical shift scale, ensuring accuracy and comparability between different experiments and instruments.[2]

-

-

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Utilize a solvent suppression technique if residual water or methanol signals obscure important resonances.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

The spectral width should encompass the typical range for organic molecules (0-220 ppm).

-

A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (COSY and HSQC):

-

To further confirm the structure, acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton couplings and a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons.

-

Caption: Workflow for IR Spectroscopic Analysis.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Appearance |

| 3200 - 3500 | O-H stretch | Alcohol | Broad and strong |

| 2800 - 3200 | N-H stretch | Ammonium (NH₃⁺) | Broad, multiple peaks |

| 2850 - 3000 | C-H stretch | Aliphatic | Medium to strong |

| 1500 - 1650 | N-H bend | Ammonium (NH₃⁺) | Medium |

| 1050 - 1150 | C-O stretch | Ether and Alcohol | Strong |

Interpretation Insights:

-

The broad absorption in the 3200-3500 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. [3]* The broad absorption in the 2800-3200 cm⁻¹ range is characteristic of the N-H stretching vibrations of the ammonium hydrochloride salt.

-

The presence of a strong C-O stretching band around 1100 cm⁻¹ is indicative of the ether linkage within the oxane ring and the C-O bond of the alcohol.

-

The N-H bending vibration of the ammonium group is expected to appear in the 1500-1650 cm⁻¹ region. [3]* The presence of HCl in the sample can also give rise to very broad absorptions in the low-frequency region of the spectrum. [4][5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: A Validated Approach

The following protocol for electrospray ionization mass spectrometry (ESI-MS) is designed to provide accurate molecular weight information.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile/water. The concentration should be in the low µg/mL to ng/mL range.

-

Causality: ESI is a soft ionization technique that is well-suited for polar and ionic compounds. A dilute solution prevents signal suppression and detector saturation.

-

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Causality: The amino group is basic and will be readily protonated, making positive ion mode the logical choice for detection.

-

-

Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To gain further structural information, perform a tandem MS (or MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). This will induce fragmentation, and the resulting fragment ions can be analyzed.

-

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum and Interpretation

The ESI-MS spectrum of this compound is expected to show a prominent signal for the protonated molecule of the free base.

| m/z | Ion | Identity |

| 118.08 | [M+H]⁺ | Protonated (3R,4S)-4-aminooxan-3-ol |

| 140.06 | [M+Na]⁺ | Sodium adduct (if sodium salts are present) |

M = C₅H₁₁NO₂ (free base), Molecular Weight = 117.15 g/mol

Interpretation Insights:

-

The base peak in the ESI-MS spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 118.08. The hydrochloride salt will dissociate in solution, and the free amine will be protonated in the ESI source.

-

The observation of this ion confirms the molecular weight of the free base of the compound.

-

In an MS/MS experiment, common fragmentation pathways for amino alcohols include the loss of water (H₂O) and ammonia (NH₃). The fragmentation pattern of cyclic amines can also involve ring-opening reactions. [6]

Conclusion: A Triad of Spectroscopic Techniques for Unambiguous Characterization

The comprehensive spectroscopic analysis of this compound through the synergistic application of NMR, IR, and MS provides a robust and reliable method for its structural elucidation and quality control. NMR spectroscopy reveals the detailed carbon-hydrogen framework and stereochemistry, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight.

By following the detailed, rationale-driven protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the acquisition of high-quality, self-validating data. The interpretative insights provided serve as a foundation for the confident and accurate characterization of this important pharmaceutical building block, ultimately contributing to the development of safe and effective medicines.

References

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Dummies. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

NIST WebBook. Hydrogen chloride. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

Sources

- 1. CAS 1096594-11-4 | this compound - Synblock [synblock.com]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 4. stemed.site [stemed.site]

- 5. Hydrogen chloride [webbook.nist.gov]

- 6. GCMS Section 6.15 [people.whitman.edu]

An In-Depth Technical Guide to the Solubility of (3R,4S)-4-aminooxan-3-ol Hydrochloride in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles, experimental determination, and influencing factors related to the solubility of (3R,4S)-4-aminooxan-3-ol hydrochloride, a chiral amino alcohol salt. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical foundations with practical, field-proven methodologies to serve as a robust resource for laboratory investigation.

Introduction: The Critical Role of Solubility

This compound is a specific stereoisomer of an amino-substituted oxane derivative, presented as a hydrochloride salt.[1][2] The presence of hydroxyl and amino functional groups, combined with its salt form, imparts a high degree of polarity to the molecule. Understanding its solubility in various organic solvents is paramount for several key processes in pharmaceutical development:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis to ensure reactants are in the same phase.

-

Crystallization & Purification: Identifying suitable anti-solvents or crystallization media to isolate the compound with high purity and yield.

-

Formulation: Developing stable liquid dosage forms or predicting dissolution behavior from solid forms.

-

Analytical Method Development: Choosing appropriate diluents for chromatographic analysis.

As a hydrochloride salt, the compound's solubility is fundamentally governed by the equilibrium between its solid crystal lattice and the solvated ions in solution. This guide will delve into the theoretical underpinnings and provide a practical framework for its empirical determination.

Physicochemical Properties and Molecular Structure

To understand the solubility of this compound, one must first appreciate its molecular characteristics.

-

Structure: The molecule features a six-membered oxane (tetrahydropyran) ring. The (3R,4S) stereochemistry defines the specific spatial arrangement of the hydroxyl (-OH) and amino (-NH2) groups.

-

Functional Groups: The presence of a hydroxyl group and a primary amine makes the parent molecule capable of acting as both a hydrogen bond donor and acceptor.

-

Salt Form: The compound is a hydrochloride salt, meaning the basic amino group is protonated (-NH3+) and is ionically bonded to a chloride anion (Cl-). This ionic character drastically increases its polarity compared to the free base.[3][4] The molecular formula is C5H12ClNO2 with a molecular weight of approximately 153.61 g/mol .[1][2][5]

The combination of hydrogen bonding capabilities and a formal ionic charge dictates that the molecule will have a strong preference for polar solvents and be sparingly soluble, if at all, in nonpolar solvents.

Theoretical Principles of Solubility for Ionic Compounds in Organic Solvents

The dissolution of a salt in any solvent is a thermodynamic process governed by Gibbs free energy. The general principle of "like dissolves like" provides a useful heuristic: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[6][7]

For this compound, the key interactions are:

-

Lattice Energy: The energy required to break the ionic bonds holding the C5H12NO2H+ and Cl- ions together in the crystal lattice. This is a significant energy barrier that must be overcome.

-

Solvation Energy: The energy released when the separated ions are stabilized by interactions with solvent molecules.

Dissolution occurs when the solvation energy is sufficient to overcome the lattice energy.

Solvent Properties of Interest:

-

Polarity and Dielectric Constant: Highly polar solvents with high dielectric constants are effective at shielding the electrostatic attraction between the cation and anion, thus favoring dissolution.[8]

-

Hydrogen Bonding: Polar protic solvents (e.g., alcohols like methanol, ethanol) are particularly effective.[7] Their hydroxyl groups can act as hydrogen bond donors to solvate the chloride anion and as hydrogen bond acceptors for the protonated amine and the hydroxyl group of the cation.

-

Polar Aprotic Solvents: Solvents like DMSO or DMF can solvate the cation effectively through dipole-ion interactions but are less effective at solvating the chloride anion compared to protic solvents.

Therefore, a solubility screening should prioritize polar protic solvents, followed by polar aprotic solvents. Nonpolar solvents like hexane or toluene are expected to be extremely poor solvents for this salt.[8][9]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the Isothermal Equilibrium Shake-Flask Method .[10] This technique measures the thermodynamic, or equilibrium, solubility, which represents the maximum amount of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[11][12]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, check for solvent compatibility)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV)

Procedure:

-

Preparation:

-

Add an excess amount of the solid API to a series of glass vials. An amount that is visually in excess after dissolution is sufficient (e.g., 10-20 mg).

-

Causality Insight: Using excess solid ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[13]

-

Accurately add a known volume of the organic solvent to each vial (e.g., 2.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined period. A duration of 24 to 72 hours is typical to ensure equilibrium is reached.[10]

-

Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.[10]

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the contents to settle for a short period.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial.

-

Causality Insight: Filtration is a critical step to remove all particulate matter, which would otherwise lead to an overestimation of the solubility. The choice of filter material must prevent both leaching of contaminants into the filtrate and adsorption of the analyte onto the filter.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable diluent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from known standards.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[14]

-

Data Presentation and Expected Results

Solubility data should be reported in standard units such as mg/mL or mol/L at a specified temperature. A summary table is the most effective way to present the findings for comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent Name | Dielectric Constant (approx.) | Solubility (mg/mL) | Qualitative Descriptor |

| Polar Protic | Methanol | 32.7 | [Experimental Data] | [e.g., Soluble] |

| Ethanol | 24.5 | [Experimental Data] | [e.g., Sparingly Soluble] | |

| Isopropanol | 19.9 | [Experimental Data] | [e.g., Slightly Soluble] | |

| Water | 80.1 | [Experimental Data] | [e.g., Freely Soluble] | |

| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | [e.g., Soluble] |

| Acetonitrile | 37.5 | [Experimental Data] | [e.g., Very Slightly Soluble] | |

| Acetone | 20.7 | [Experimental Data] | [e.g., Very Slightly Soluble] | |

| Nonpolar | Toluene | 2.4 | [Experimental Data] | [e.g., Insoluble] |

| Hexane | 1.9 | [Experimental Data] | [e.g., Insoluble] |

Note: This table is a template. Actual experimental data must be populated by the researcher.

Factors Influencing Solubility

Several factors beyond the choice of solvent can affect the measured solubility:

-

Temperature: For most salts, solubility increases with temperature as the dissolution process is often endothermic.[7] However, this is not universal and should be determined experimentally if temperature sensitivity is a concern.[15]

-

pH (in aqueous or protic systems): While less relevant for purely organic, aprotic solvents, the presence of any acidic or basic impurities can affect the ionization state of the molecule and thus its solubility.[16]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the solubility study.

-

Common Ion Effect: In a solvent mixture that already contains chloride ions, the solubility of the hydrochloride salt will be suppressed.[6][16]

Conclusion

This guide has outlined the theoretical and practical considerations for determining the solubility of this compound in organic solvents. Due to its ionic nature and hydrogen bonding capacity, solubility is expected to be highest in polar protic solvents like methanol and water, and lowest in nonpolar solvents. The isothermal shake-flask method, when executed with proper controls and validated analytical techniques, provides a reliable and reproducible means of quantifying this critical physicochemical parameter. The resulting data is indispensable for guiding rational solvent selection in synthesis, purification, and formulation, ultimately accelerating the drug development process.

References

- ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q6b-specifications-test-procedures-and-acceptance-criteria-biotechnologicalbiological-products-scientific-guideline]

- The Relationship Between Salt Solubility and Solvent Polarity. A document explaining the fundamental principles of how solvent polarity affects the dissolution of ionic salts. [URL: https://www.echemi.com/community/the-relationship-between-salt-solubility-and-solvent-polarity_thread-235-11-1.html]

- PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70032206]

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility]

- Annex 4: Guidance on the design and conduct of equilibrium solubility studies. World Health Organization (WHO). [URL: https://www.who.

- Solubility Factors When Choosing a Solvent. Cayman Chemical. [URL: https://www.caymanchem.com/news/solubility-factors-when-choosing-a-solvent]

- Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. World Health Organization (WHO). [URL: https://cdn.who.int/media/docs/default-source/medicines/norms-and-standards/current-projects/qas17-699-rev2-protocol-solubility-bcs.pdf]

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/28521360/]

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]

- In-vitro Thermodynamic Solubility. protocols.io. [URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvobk2nl4o/v1]

- Thermodynamic Solubility Assay. Evotec. [URL: https://www.evotec.com/en/asset-library/downloads/fact-sheets/dmpk/evotec-in-vitro-adme-assay-thermodynamic-solubility-2022]

- Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich (Merck). [URL: https://www.sigmaaldrich.

- Screening and Formulating Drugs as Salts to Improve API Performance. Johnson Matthey. [URL: https://matthey.

- Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [URL: https://www.researchgate.

- Are there any salts that are soluble in organic solvents? Quora. [URL: https://www.quora.

- This compound | CAS 1096594-11-4. Synblock. [URL: https://www.synblock.com/cas-1096594-11-4.html]

- CAS: 1096594-11-4 Name: this compound. Aribo Biotechnology. [URL: https://www.aribobio.com/cas-1096594-11-4.html]

Sources

- 1. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1096594-11-4 | this compound - Synblock [synblock.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3S,4R)-4-aminooxan-3-ol hydrochloride | 1630815-44-9 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. caymanchem.com [caymanchem.com]

- 8. open.umich.edu [open.umich.edu]

- 9. blog.truegeometry.com [blog.truegeometry.com]

- 10. who.int [who.int]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. evotec.com [evotec.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. nupeg.ufrn.br [nupeg.ufrn.br]

- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R,4S)-4-Aminooxan-3-ol Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Therapeutics

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral building blocks, therefore, serve as foundational components for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Among these, (3R,4S)-4-aminooxan-3-ol hydrochloride has emerged as a particularly valuable synthon. Its rigid tetrahydropyran core, adorned with a trans-configured amino and hydroxyl group, provides a conformationally constrained scaffold that is increasingly utilized in the development of novel therapeutics, most notably as a key intermediate in the synthesis of the anticoagulant drug edoxaban and in the construction of innovative nucleoside analogues. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. This compound is a white to off-white solid, and its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| CAS Number | 1096594-11-4 | [2][3] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Solubility | Soluble in water and polar organic solvents | [4] |

| Storage | Store in a dry, sealed place at room temperature | [2][5] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would confirm the presence of all protons and their respective chemical environments. The coupling constants between the protons on the tetrahydropyran ring would be crucial in confirming the trans stereochemistry of the amino and hydroxyl groups.

-

¹³C NMR would show five distinct carbon signals corresponding to the tetrahydropyran ring and its substituents.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 118.09.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the compound, ensuring its suitability as a chiral building block.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H, N-H, and C-O functional groups.

Stereoselective Synthesis: A Conceptual Walkthrough

The synthesis of this compound with high stereochemical fidelity is a key challenge. The general strategies often revolve around the diastereoselective functionalization of a prochiral starting material, such as a dihydropyran derivative. Below is a conceptual workflow illustrating a plausible synthetic route, followed by a detailed, didactic protocol.

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a synthesized, didactic representation based on established principles of stereoselective synthesis and information gleaned from patent literature. It should be regarded as a starting point for optimization in a laboratory setting.

Step 1: Synthesis of 1,2-Epoxy-tetrahydropyran

-

Reaction Setup: To a solution of 3,4-dihydro-2H-pyran (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C, add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) in DCM dropwise.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Causality: The use of a peroxy acid like m-CPBA is a standard and effective method for the epoxidation of alkenes. The reaction is typically performed at low temperatures to control exothermicity and minimize side reactions.

Step 2: Regio- and Stereoselective Azide-mediated Ring Opening

-

Reaction Setup: Dissolve the crude epoxide (1.0 eq.) in a mixture of ethanol and water. Add sodium azide (NaN₃, 1.5 eq.) and ammonium chloride (NH₄Cl, 1.2 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.

-

Reaction Monitoring: Monitor the disappearance of the epoxide by TLC.

-

Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido alcohol.

Causality: The ring-opening of the epoxide with azide is a classic Sₙ2 reaction. The use of ammonium chloride provides a mild acidic catalyst to facilitate the opening. The azide attacks the less hindered carbon, and the stereochemistry of the reaction is inverted at the center of attack, leading to the desired trans product.

Step 3: Reduction of the Azide to the Amine

-

Reaction Setup: Dissolve the crude azido alcohol (1.0 eq.) in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude (3R,4S)-4-aminooxan-3-ol.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. The reaction is highly selective and proceeds under mild conditions.

Step 4: Formation of the Hydrochloride Salt

-

Reaction Setup: Dissolve the crude amino alcohol in a suitable solvent such as isopropanol or diethyl ether.

-

Salt Formation: Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or a solution of acetyl chloride which generates HCl in situ with an alcohol solvent) until the solution becomes acidic.

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield this compound.

Causality: The formation of the hydrochloride salt enhances the stability and crystallinity of the amino alcohol, facilitating its purification and handling.

Applications in Drug Discovery and Development

The utility of this compound as a chiral building block is exemplified by its role in the synthesis of complex pharmaceutical agents.

Key Intermediate in the Synthesis of Edoxaban

Edoxaban is a direct factor Xa inhibitor, an oral anticoagulant used for the prevention of stroke and systemic embolism.[3] The (3R,4S)-4-aminooxan-3-ol moiety is a critical component of the edoxaban structure, and its specific stereochemistry is crucial for the drug's binding to the active site of the factor Xa enzyme. The precise spatial orientation of the amino and hydroxyl groups, dictated by the (3R,4S) configuration, ensures optimal interaction with the enzyme's binding pocket, leading to potent and selective inhibition.[2]

Figure 2: Role of this compound in the synthesis of Edoxaban.

Scaffold for Nucleoside Analogues

The tetrahydropyran ring of (3R,4S)-4-aminooxan-3-ol serves as a mimic of the furanose sugar ring found in natural nucleosides.[4][6] This makes it an attractive scaffold for the synthesis of nucleoside analogues with potential antiviral or anticancer activity. The amino group provides a convenient handle for the attachment of various nucleobases, while the hydroxyl group can be further functionalized. The defined stereochemistry of the amino and hydroxyl groups is critical for ensuring the correct spatial orientation of the substituents, which is a key determinant of the analogue's ability to interact with biological targets such as viral polymerases or kinases.[7][8]

Conclusion: A Versatile Tool for Stereocontrolled Synthesis

This compound is a powerful chiral building block that offers a pre-defined stereochemical scaffold for the synthesis of complex and biologically active molecules. Its successful application in the synthesis of the blockbuster drug edoxaban underscores its industrial relevance. For researchers in drug discovery, this synthon provides a valuable starting point for the development of novel therapeutics, particularly in the fields of anticoagulation and antiviral research. The continued exploration of new synthetic routes and applications for this and related chiral aminotetrahydropyranols will undoubtedly lead to the discovery of new and improved medicines.

References

-

PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (3R,4S)-4-aminooxolan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

- Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66–86.

-

PubChem. (3R,4R)-4-Aminooxolan-3-ol. National Center for Biotechnology Information. Retrieved from: [Link]

- Hughes, D. L. (2010). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 15(11), 7632–7662.

- Google Patents. (2020).

- Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.

- Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. (2020). Molecules, 25(11), 2695.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Edoxaban: a focused review of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S,4R)-4-aminooxan-3-ol hydrochloride | 1630815-44-9 [chemicalbook.com]

- 5. Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3R,4S)-4-aminooxan-3-ol Hydrochloride: A Scaffold of Emerging Pharmaceutical Interest

This guide provides a comprehensive technical overview of (3R,4S)-4-aminooxan-3-ol hydrochloride, a heterocyclic compound with significant potential in drug discovery and development. While direct literature on this specific stereoisomer and its hydrochloride salt is nascent, this document synthesizes information from closely related analogues and the broader class of substituted tetrahydropyrans to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, plausible synthetic routes, and explore its potential biological significance based on the established roles of the tetrahydropyran scaffold in medicinal chemistry.

Core Molecular Attributes and Physicochemical Profile

This compound belongs to the class of amino-substituted tetrahydropyrans (oxanes). The tetrahydropyran ring is a prevalent motif in numerous bioactive natural products and approved pharmaceuticals. Its appeal in medicinal chemistry stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to act as a bioisosteric replacement for carbocyclic rings like cyclohexane, with the added advantage of the ring oxygen acting as a hydrogen bond acceptor.

The specific stereochemistry of (3R,4S)-4-aminooxan-3-ol, with a trans relationship between the amino and hydroxyl groups, is critical for its three-dimensional structure and, consequently, its potential interactions with biological targets. The hydrochloride salt form is employed to enhance the compound's stability and aqueous solubility.

Table 1: Physicochemical Properties of this compound and a Related Stereoisomer

| Property | Value for this compound | Value for (3S,4S)-3-aminooxan-4-ol (Diastereomer) | Data Type |

| Molecular Formula | C₅H₁₂ClNO₂ | C₅H₁₁NO₂ | - |

| Molecular Weight | 153.61 g/mol | 117.15 g/mol | Computed |

| IUPAC Name | (3R,4S)-4-aminooxan-3-ol;hydrochloride | (3S,4S)-3-aminooxan-4-ol | - |

| CAS Number | 1096594-11-4 | 1240390-32-2 | - |

| XLogP3 | Not available | -1.3 | Computed |

| Hydrogen Bond Donors | 3 | 2 | Computed |

| Hydrogen Bond Acceptors | 3 | 3 | Computed |

| Topological Polar Surface Area | 58.6 Ų | 55.5 Ų | Computed |

| Exact Mass | 153.0556563 Da | 117.078978594 Da | Computed |

Note: Data for the (3S,4S) diastereomer is provided for comparative purposes due to the limited availability of experimental data for the (3R,4S) isomer.[1]

Caption: Chemical structure and key features of this compound.

Synthesis and Stereochemical Control: A Plausible Approach

One such powerful method is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. A tethered enol-ether Prins cyclization can be employed to construct the functionalized tetrahydropyran core.[2][3]

Proposed Experimental Workflow

This proposed workflow is a representative, not a validated, protocol and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Chiral Homoallylic Alcohol A suitable chiral homoallylic alcohol precursor would be the starting point. This can be synthesized from commercially available chiral starting materials or through asymmetric synthesis methodologies.

Step 2: Tethered Enol-Ether Prins Cyclization

-

The chiral homoallylic alcohol is reacted with an appropriate enol ether in the presence of a Lewis or Brønsted acid catalyst.

-

The reaction is typically carried out in an anhydrous, non-polar solvent such as dichloromethane at low temperatures to enhance stereoselectivity.

-

The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the cyclization.

Step 3: Functional Group Manipulation to Introduce the Amino Group

-

The resulting 4-hydroxytetrahydropyran from the Prins cyclization can be converted to a 4-azidotetrahydropyran.[2][3] This is often achieved via a Mitsunobu reaction with hydrazoic acid or by converting the hydroxyl group to a good leaving group followed by substitution with an azide salt.

-

The azide is then reduced to the primary amine. A common method for this transformation is the Staudinger reaction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation.

Step 4: Salt Formation

-

The purified (3R,4S)-4-aminooxan-3-ol free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Therapeutic Potential: An Inferential Analysis

The therapeutic potential of this compound can be inferred from the known biological activities of molecules containing the amino-substituted tetrahydropyran scaffold. This structural motif is present in a variety of compounds with diverse pharmacological profiles.

-

Enzyme Inhibition: The tetrahydropyran ring is a key component of several enzyme inhibitors. For instance, derivatives of 4-aminotetrahydropyran have been incorporated into potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor (also known as ALK5).[4] ALK5 inhibitors are being investigated for the treatment of fibrotic diseases and cancer. The specific stereochemistry of the amino and hydroxyl groups in this compound could be critical for its binding to the active site of target enzymes.

-

Receptor Modulation: The constrained cyclic nature of the tetrahydropyran ring can pre-organize the pharmacophoric groups (in this case, the amino and hydroxyl groups) into a conformation that is favorable for binding to specific receptors. This can lead to enhanced potency and selectivity. For example, various amino alcohol derivatives have been investigated as modulators of G-protein coupled receptors and ion channels.

-

Antimicrobial and Antiviral Activity: The amino alcohol moiety is a known pharmacophore in a number of antimicrobial and antiviral agents. While direct evidence for this compound is lacking, the general class of amino alcohols has been explored for these applications.

Postulated Mechanism of Action

A plausible mechanism of action for this compound, should it exhibit biological activity, would likely involve specific interactions of its functional groups with a biological target.

Caption: Postulated mechanism of action for this compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. The insights from the broader class of tetrahydropyran-containing molecules suggest that this compound could be a valuable building block in the development of novel therapeutics.

Future research in this area should focus on:

-

Development of a validated and scalable stereoselective synthesis: This would enable the production of sufficient quantities of the compound for thorough biological evaluation.

-

Comprehensive in vitro and in vivo pharmacological profiling: Screening against a diverse panel of biological targets, including kinases, proteases, and GPCRs, would help to elucidate its biological activity.

-

Structure-activity relationship (SAR) studies: The synthesis and evaluation of analogues with modifications to the amino and hydroxyl groups, as well as different stereoisomers, would provide valuable insights into the structural requirements for activity.

References

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

-

PubChem. (n.d.). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

-

Segovia, C., Fache, F., Pelotier, B., & Piva, O. (2019). Access to Polyfluorinated Tetrahydropyranyl Amides via Prins–Ritter Cyclization under Green Conditions. European Journal of Organic Chemistry, 2019(12), 2218-2225. [Link]

-

Rao, A. V. R., et al. (2001). A stereoselective synthesis of 1,4-dideoxy-1,4-imino-D-allitol and formal synthesis of (2S,3R,4S)-3,4-dihydroxyproline. Tetrahedron Letters, 42(36), 6351-6354. [Link]

-

Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

-

PubChem. (n.d.). trans-4-Amino-Tetrahydro-Furan-3-Ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Katsuki, T., & Yamaguchi, M. (1976). The Stereoselective Synthesis of threo-3-Hydroxy-4-amino Acids. Bulletin of the Chemical Society of Japan, 49(11), 3287-3290. [Link]

Sources

- 1. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 | CID 55285677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (3R,4S)-4-aminooxan-3-ol Hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (3R,4S)-4-aminooxan-3-ol hydrochloride, a key building block for researchers and scientists in the field of drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Compound Profile and Physicochemical Properties

This compound is a chiral organic compound. Understanding its fundamental properties is the first step toward safe handling. While specific data for the (3R,4S) isomer is not always distinctly reported, the properties are largely mirrored by its enantiomer, (3S,4R)-4-aminooxan-3-ol hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| IUPAC Name | (3R,4S)-4-aminooxan-3-ol;hydrochloride | |

| CAS Number | 1096594-11-4 | [2] |

Note: The enantiomer (3S,4R)-4-aminooxan-3-ol hydrochloride is more commonly cited with CAS numbers 1630815-44-9 and 215941-06-3 (racemic mixture)[1].

Hazard Identification and GHS Classification

This compound is classified as an irritant and warrants careful handling to avoid adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on aggregated data[1][3]:

-

H302: Harmful if swallowed (for the related compound (3R,4S)-4-aminooxolan-3-ol hydrochloride, suggesting caution).[3]

Pictogram: GHS07 (Irritant)[2]

Core Directive for Safe Handling: A Risk-Based Approach

The following workflow outlines a systematic approach to handling this compound, from preparation to disposal.

Caption: A risk-based workflow for handling this compound.

Detailed Experimental Protocols

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable. The rationale is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, skin contact, or eye contact.

-